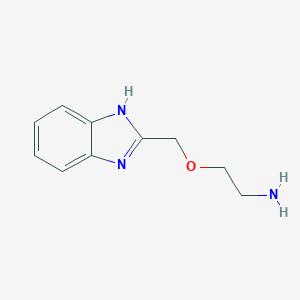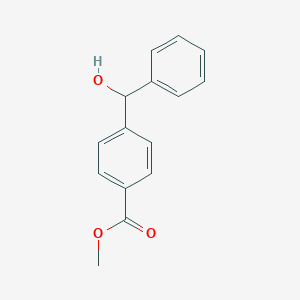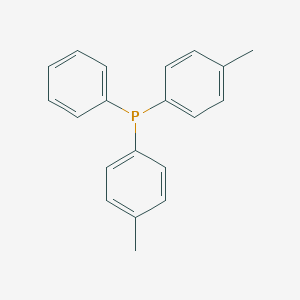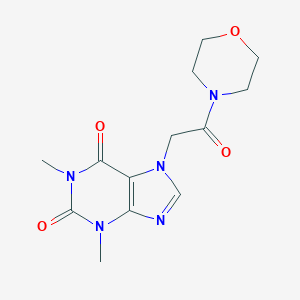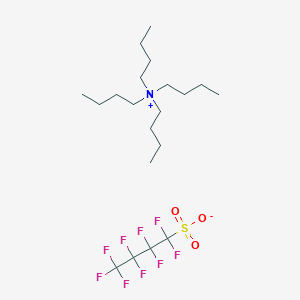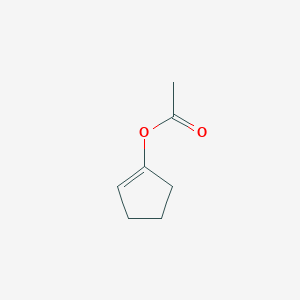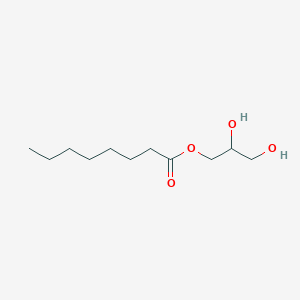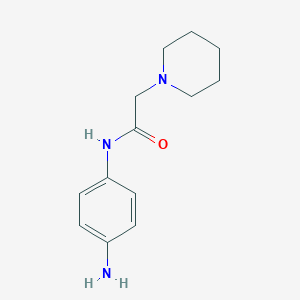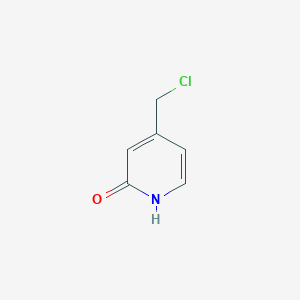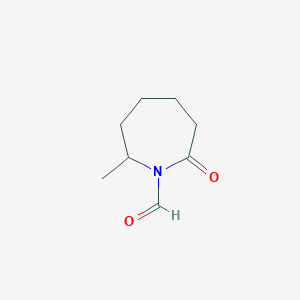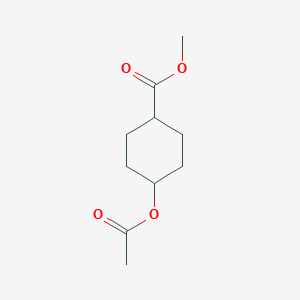
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate, also known as MACHC, is a chemical compound that belongs to the class of cyclohexane carboxylic acid esters. It has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is thought to inhibit the activity of certain enzymes, such as cyclooxygenase and viral DNA polymerase, which are involved in inflammation and viral replication, respectively.
Biochemical and Physiological Effects
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been shown to have anti-inflammatory, antiviral, and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in lab experiments is its availability and relatively low cost. It can also be easily synthesized in large quantities. However, one of the limitations of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is that its mechanism of action is not well understood, which may limit its potential applications.
Future Directions
There are several future directions for the use of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore its use as a building block for the synthesis of novel pharmaceutical compounds. Additionally, Methyl 4-(acetyloxy)cyclohexane-1-carboxylate could be used as a starting material for the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering.
Synthesis Methods
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-hydroxycyclohexanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can be purified through recrystallization from a suitable solvent, such as ethanol or acetone.
Scientific Research Applications
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used as a starting material for the synthesis of antiviral drugs, such as acyclovir and ganciclovir. It has also been used in the synthesis of anti-inflammatory agents, such as diclofenac and ibuprofen.
properties
CAS RN |
103260-78-2 |
|---|---|
Product Name |
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-acetyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3 |
InChI Key |
DQYGPKIKWPZBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



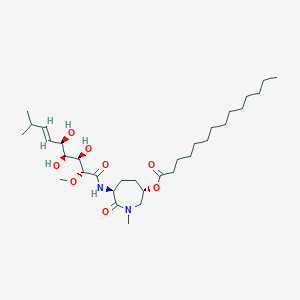
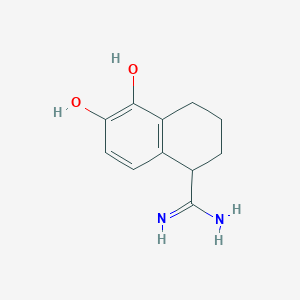
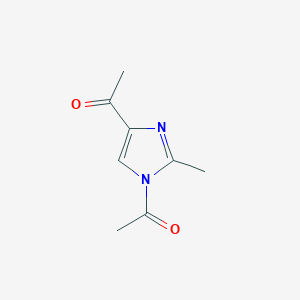
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
